
XL413
Descripción general
Descripción
Este compuesto se une e inhibe la actividad de la quinasa del ciclo celular 7, lo que puede resultar en la inhibición de la replicación del ADN y la mitosis, la inducción de la apoptosis de las células tumorales y la inhibición de la proliferación de las células tumorales en las células tumorales con sobreexpresión del ciclo celular 7 .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto de herramienta para estudiar la regulación del ciclo celular y la replicación del ADN.
Biología: Se investigó su papel en la inhibición de la quinasa del ciclo celular 7 y sus efectos sobre la proliferación celular y la apoptosis.
Medicina: Se exploró como un posible agente terapéutico para tratar tumores sólidos avanzados y metastásicos.
Mecanismo De Acción
BMS-863233 ejerce sus efectos inhibiendo la quinasa del ciclo celular 7, una quinasa serina-treonina que juega un papel crítico en la iniciación de la replicación del ADN. Al unirse e inhibir esta quinasa, BMS-863233 bloquea la replicación del ADN, detiene la progresión del ciclo celular e induce la apoptosis en las células tumorales. Los objetivos moleculares y las vías involucradas incluyen la maquinaria de replicación del ADN y los puntos de control del ciclo celular .
Compuestos Similares:
Clorhidrato de XL413: Una forma de sal de clorhidrato de BMS-863233 con actividad inhibitoria similar contra la quinasa del ciclo celular 7.
Otros inhibidores del ciclo celular 7: Compuestos como los inhibidores de PIM1 y CK2 que también se dirigen a la regulación del ciclo celular, pero con perfiles de selectividad diferentes.
Singularidad: BMS-863233 es único debido a su alta selectividad para la quinasa del ciclo celular 7 y su potente actividad antineoplásica. Presenta una selectividad superior a 12 veces para el ciclo celular 7 sobre la quinasa PIM1 y más de 30 veces la selectividad sobre pMCM y CK2 .
Análisis Bioquímico
Biochemical Properties
BMS-863233 hydrochloride is an ATP competitive inhibitor of CDC7, with an IC50 of 3.4 nM . It also shows potent effects on CK2 and PIM1, with IC50 values of 215 nM and 42 nM respectively . These interactions suggest that BMS-863233 hydrochloride can influence a variety of biochemical reactions by interacting with these enzymes.
Cellular Effects
BMS-863233 hydrochloride has been shown to inhibit cell proliferation and decrease cell viability . It also elicits caspase 3/7 activity, suggesting it may influence apoptosis . These effects indicate that BMS-863233 hydrochloride can have a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of BMS-863233 hydrochloride involves its binding interactions with CDC7, CK2, and PIM1 . By inhibiting these enzymes, BMS-863233 hydrochloride can influence gene expression and other cellular processes.
Dosage Effects in Animal Models
BMS-863233 hydrochloride has been shown to significantly inhibit tumor growth in rodent models
Metabolic Pathways
Given its interactions with CDC7, CK2, and PIM1, it is likely that BMS-863233 hydrochloride could influence metabolic flux or metabolite levels .
Subcellular Localization
Given its potent effects on cell function, it is likely that BMS-863233 hydrochloride is directed to specific compartments or organelles within the cell .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La ruta sintética generalmente implica el uso de reactivos como cloroformo, pirrolidina y varios catalizadores bajo condiciones controladas de temperatura y presión .
Métodos de Producción Industrial: La producción industrial de BMS-863233 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad, como cromatografía líquida de alto rendimiento y espectrometría de masas para confirmar la estructura y pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: BMS-863233 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones específicas.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir grupos halogenados o alquilados .
Comparación Con Compuestos Similares
XL413 hydrochloride: A hydrochloride salt form of BMS-863233 with similar inhibitory activity against cell division cycle 7 kinase.
Other cell division cycle 7 inhibitors: Compounds such as PIM1 and CK2 inhibitors that also target cell cycle regulation but with different selectivity profiles.
Uniqueness: BMS-863233 is unique due to its high selectivity for cell division cycle 7 kinase and its potent antineoplastic activity. It exhibits greater than 12-fold selectivity for cell division cycle 7 over PIM1 kinase and more than 30-fold selectivity over pMCM and CK2 .
Propiedades
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLXRKVUJDJKG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022522 | |
| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169558-38-6 | |
| Record name | BMS-863233 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169558386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-863233 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-863233 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QK62S7492 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



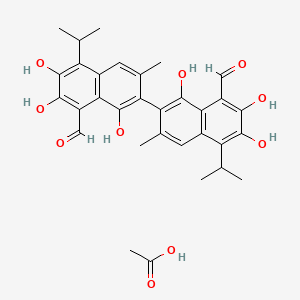
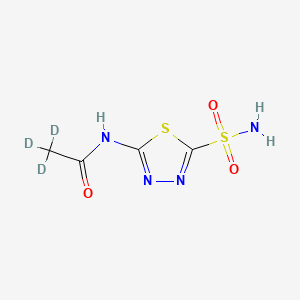
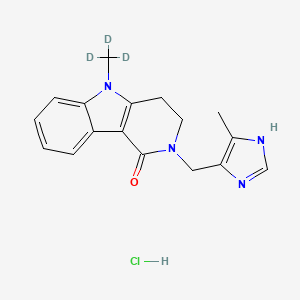

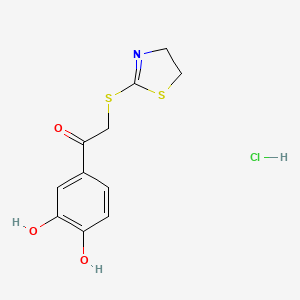
![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)

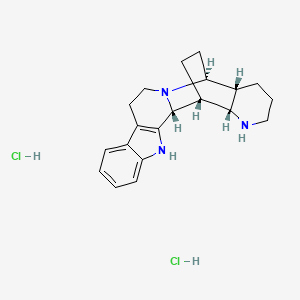

![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)
